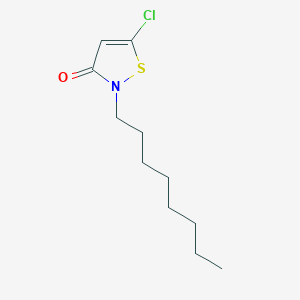

5-Chloro-2-n-octyl-4-isothiazolin-3-one

描述

5-Chloro-2-n-octyl-4-isothiazolin-3-one: is an organic compound belonging to the isothiazolinone family. It is widely recognized for its potent antimicrobial properties, making it a valuable biocide in various industrial applications. This compound is particularly effective against bacteria, fungi, and algae, and is commonly used in products such as paints, coatings, and water treatment systems .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-n-octyl-4-isothiazolin-3-one typically involves the ring-closure of 3-mercaptopropanamides. These intermediates are produced from acrylic acid via 3-mercaptopropionic acid. The ring-closure is usually achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of advanced microemulsion technology. This method enhances the compound’s stability and efficacy, making it suitable for large-scale applications in various industries .

化学反应分析

Types of Reactions: 5-Chloro-2-n-octyl-4-isothiazolin-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or chlorine are used.

Substitution: Nucleophiles like amines or thiols are typically employed under mild conditions.

Major Products:

Oxidation: The major product is the corresponding disulfide.

Substitution: The products vary depending on the nucleophile used but generally include substituted isothiazolinones.

科学研究应用

Chemistry

5-Chloro-2-n-octyl-4-isothiazolin-3-one is extensively used as a biocide in chemical formulations. Its ability to prevent microbial growth makes it a valuable component in the development of various products, including paints and coatings.

Biology

Research has focused on its antimicrobial properties, particularly its mechanism of action against microbial contaminants. The compound inhibits enzymes that are vital for microbial survival, leading to cell death through the formation of mixed disulfides with thiol-containing enzymes.

Medicine

Ongoing studies are exploring its potential as an antimicrobial agent in medical devices and pharmaceuticals. The compound's efficacy in controlling infections in clinical settings is being investigated, particularly for its application in wound dressings and other healthcare products.

Industry

In industrial applications, this compound is widely used in water treatment systems to control microbial growth. It is also employed as a preservative in cosmetics and personal care products due to its stability and effectiveness.

Case Study 1: Industrial Water Treatment

A study conducted on the use of this compound in industrial water treatment showed a significant reduction in microbial populations in cooling towers. The compound was effective even at low concentrations, demonstrating its potential for cost-effective water management solutions.

Case Study 2: Antimicrobial Coatings

Research involving the incorporation of this compound into antimicrobial coatings for medical devices indicated a reduction in bacterial colonization by over 90%. This highlights its potential application in reducing healthcare-associated infections.

Case Study 3: Cosmetic Preservation

In cosmetic formulations, the use of this compound as a preservative was evaluated for its effectiveness against fungal contamination. Results showed that products containing this compound had extended shelf life compared to those without it.

作用机制

The antimicrobial activity of 5-Chloro-2-n-octyl-4-isothiazolin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death. This two-step mechanism involves rapid inhibition of growth and metabolism, followed by irreversible cell damage .

相似化合物的比较

- Methylisothiazolinone (MIT)

- Chloromethylisothiazolinone (CMIT)

- Benzisothiazolinone (BIT)

- Octylisothiazolinone (OIT)

- Dichlorooctylisothiazolinone (DCOIT)

Uniqueness: 5-Chloro-2-n-octyl-4-isothiazolin-3-one stands out due to its enhanced stability and efficacy in industrial applications. Its long alkyl chain (octyl group) provides increased hydrophobicity, making it particularly effective in environments where other isothiazolinones might degrade or lose activity .

生物活性

5-Chloro-2-n-octyl-4-isothiazolin-3-one (commonly referred to as OIT) is a member of the isothiazolinone class of biocides, widely used for its antimicrobial properties in various industrial and consumer products. This article presents a comprehensive overview of the biological activity of OIT, focusing on its mechanisms of action, effects on cellular systems, and implications for human health.

Overview of this compound

OIT is primarily utilized as a preservative in paints, adhesives, and personal care products due to its effectiveness against bacteria and fungi. Its chemical structure is characterized by a chlorinated isothiazolone ring, which contributes to its reactivity and toxicity.

1. Antimicrobial Activity

OIT exhibits potent antimicrobial activity against a variety of microorganisms, including bacteria and fungi. It disrupts cellular membranes and inhibits enzymatic functions critical for microbial survival. The mechanism involves the formation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cell death .

2. Impact on Blood-Brain Barrier (BBB)

Recent studies have highlighted OIT's detrimental effects on the blood-brain barrier. In vitro experiments using brain endothelial cells demonstrated that OIT treatment led to significant apoptosis mediated by caspase-3 activation. This was accompanied by mitochondrial dysfunction and impaired endothelial barrier integrity .

Table 1: Effects of OIT on Cell Viability and Mitochondrial Function

| Parameter | Control (Untreated) | OIT Treatment (25 μM) |

|---|---|---|

| Caspase-3 Activity | Baseline | Increased |

| Mitochondrial Membrane Potential | Normal | Depolarized |

| LDH Release | Low | Elevated |

| Reduced Glutathione Levels | Normal | Decreased |

1. Mitochondrial Dysfunction

OIT has been shown to induce mitochondrial damage characterized by altered mitochondrial dynamics, including increased mitophagy and changes in mitochondrial morphology. The oxygen consumption rate (OCR) in treated cells decreased significantly, indicating impaired bioenergetic function .

2. Tight Junction Protein Degradation

OIT treatment resulted in the degradation of tight junction proteins such as claudin-5 and zonula occludens-1 (ZO-1), essential for maintaining endothelial barrier function. Immunofluorescence assays revealed a marked reduction in the expression levels of these proteins following exposure to OIT .

Figure 1: Immunofluorescence Staining of Tight Junction Proteins

Immunofluorescence Staining

Case Studies

Several case studies have documented adverse health effects associated with OIT exposure:

- Occupational Exposure : Workers in industries using OIT-containing products reported symptoms related to skin sensitization and respiratory issues.

- Consumer Products : Analysis of household cleaning products revealed that over 76% contained OIT or related compounds, raising concerns about widespread exposure among consumers .

Toxicological Profile

The toxicological assessment of OIT indicates that it poses significant risks to human health, particularly through dermal contact and inhalation. The European Chemicals Agency (ECHA) has classified it as a skin sensitizer, highlighting its potential to cause allergic reactions upon exposure .

属性

IUPAC Name |

5-chloro-2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMXFIUOGSODQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432555 | |

| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-24-5 | |

| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the clathrate form of 5-Chloro-2-n-octyl-4-isothiazolin-3-one a potentially superior bactericide compared to existing solutions?

A1: The research paper highlights that a clathrate composed of this compound and 4,4′ dihydroxydiphenylmethane demonstrates superior bactericidal potency compared to the commercially available bactericide Gathon C G. [] While the exact mechanism for this enhanced efficacy isn't fully elaborated in the provided abstract, it suggests that the clathrate structure may offer improved delivery, stability, or interaction with bacterial targets. Further research is needed to elucidate the specific mechanisms underlying this enhanced activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。